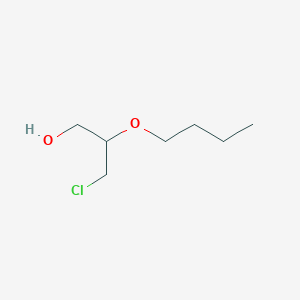
2-Butoxy-3-chloropropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butoxy-3-chloropropan-1-ol is an organic compound with the molecular formula C7H15ClO2. It is a chlorohydrin, which means it contains both a hydroxyl group (-OH) and a chlorine atom attached to adjacent carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2-Butoxy-3-chloropropan-1-ol can be synthesized through the reaction of 3-chloropropan-1-ol with butanol in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Butoxy-3-chloropropan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 2-butoxy-3-hydroxypropan-1-ol, 2-butoxy-3-aminopropan-1-ol, and 2-butoxy-3-thiolpropan-1-ol.
Oxidation Reactions: Products include 2-butoxypropanal and 2-butoxypropanone.
Reduction Reactions: Products include 2-butoxypropan-1-ol and butane.
科学研究应用
2-Butoxy-3-chloropropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for the synthesis of bioactive molecules.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of 2-butoxy-3-chloropropan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes and proteins, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: It can affect metabolic pathways by altering the activity of key enzymes involved in the synthesis and degradation of biomolecules.
相似化合物的比较
Similar Compounds
- 2-Butoxyethanol
- 2-Butoxypropan-1-ol
- 3-Chloropropan-1-ol
Uniqueness
2-Butoxy-3-chloropropan-1-ol is unique due to the presence of both a butoxy group and a chlorine atom on adjacent carbon atoms. This structural feature allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
6776-89-2 |
|---|---|
分子式 |
C7H15ClO2 |
分子量 |
166.64 g/mol |
IUPAC 名称 |
2-butoxy-3-chloropropan-1-ol |
InChI |
InChI=1S/C7H15ClO2/c1-2-3-4-10-7(5-8)6-9/h7,9H,2-6H2,1H3 |
InChI 键 |
WPNGZSQYZTYHHH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(CO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


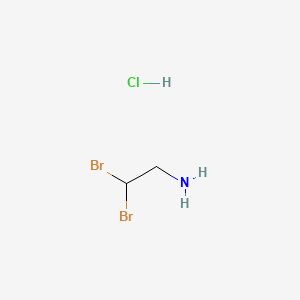
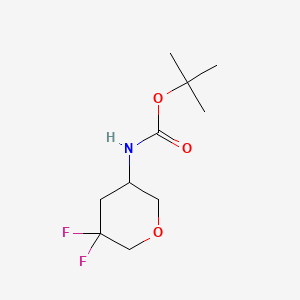
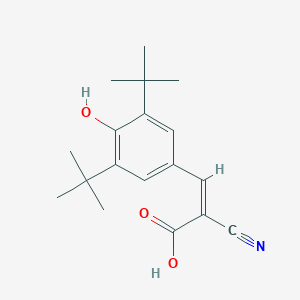
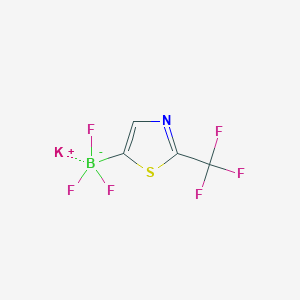
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)

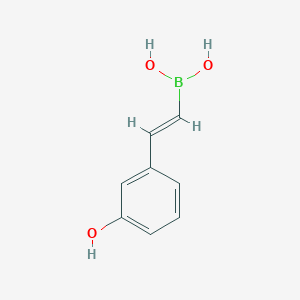
![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
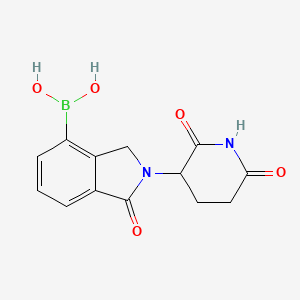
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13464845.png)
![2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13464851.png)
![N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-3-(pyridin-4-yl)propanamide dihydrochloride](/img/structure/B13464856.png)
